

Application Notes and Protocols for the Quantitative Analysis of Cyclohexylamine Carbonate

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Compound of Interest

Compound Name: *Cyclohexylamine carbonate*

Cat. No.: *B1583402*

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Introduction

Cyclohexylamine carbonate is an organic salt formed from the reaction of cyclohexylamine, a primary aliphatic amine, and carbonic acid.^[1] It finds applications as a corrosion inhibitor, particularly in vapor phase applications, and as an intermediate in chemical synthesis.^{[1][2]} Accurate quantification of **cyclohexylamine carbonate** is crucial for quality control, formulation development, and monitoring its concentration in various industrial processes.

Since **cyclohexylamine carbonate** is a salt of a weak base and a weak acid, it exists in equilibrium with its constituent ions, cyclohexylammonium and carbonate, especially in solution.^[3] Therefore, a comprehensive analytical approach involves the quantification of either the cyclohexylamine moiety or the carbonate moiety. This document provides detailed protocols for validated chromatographic and titrimetric methods for this purpose.

Section 1: Quantification of the Cyclohexylamine Moiety

The concentration of **cyclohexylamine carbonate** can be determined by quantifying the cyclohexylamine component. Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are powerful techniques for this analysis.

Method 1: Gas Chromatography with Flame Ionization Detection (GC-FID)

Application Note

Gas chromatography is a robust and widely used technique for the analysis of volatile compounds like cyclohexylamine.^[4] The OSHA PV2016 method provides a partially validated procedure for determining cyclohexylamine in air samples, which can be adapted for the analysis of bulk samples or solutions of **cyclohexylamine carbonate**.^[5] The method involves sample desorption followed by direct analysis using a GC system equipped with a Flame Ionization Detector (FID), which offers excellent sensitivity and a wide linear range.^{[5][6]} For enhanced specificity, a mass spectrometer (MS) can be used as a detector.

Quantitative Data Summary

Parameter	Performance	Reference
Analytical Method	GC-FID	[5]
Detection Limit	0.04 ppm	[5]
Recommended Flow Rate	0.2 L/min	[5]
Analyte Recoveries	>98% (after 14 days storage)	[5]
Precision (% RSD)	< 10%	[7]

Experimental Protocol: GC-FID Analysis

This protocol is adapted from established methods for volatile amine analysis.^{[5][7]}

1. Reagents and Materials

- **Cyclohexylamine carbonate** reference standard
- Methanol, HPLC grade
- Deionized water

- Sodium hydroxide (NaOH), analytical grade
- 1.0 N NaOH solution
- Desorbing solution: 1:1 (v/v) methanol:deionized water
- Neutralizing solution: 1:4 (v/v) 1.0 N NaOH:methanol

2. Standard Preparation

- Stock Standard (1000 µg/mL): Accurately weigh 100 mg of **cyclohexylamine carbonate** reference standard, dissolve in the desorbing solution in a 100 mL volumetric flask, and dilute to the mark. (Note: The molecular weight of cyclohexylamine is 99.18 g/mol and **cyclohexylamine carbonate** is 161.20 g/mol . Adjust weight based on quantifying cyclohexylamine).
- Working Standards: Prepare a series of working standards (e.g., 1, 5, 10, 50, 100 µg/mL) by serial dilution of the stock standard with the desorbing solution.

3. Sample Preparation

- Accurately weigh a sample containing **cyclohexylamine carbonate** and dissolve it in a known volume of the desorbing solution to achieve a theoretical concentration within the calibration range.
- Take a 0.5 mL aliquot of the dissolved sample or standard.
- Add 0.5 mL of the neutralizing solution (1:4 1.0 N NaOH:methanol).[5]
- Vortex the solution and transfer it to a 2 mL GC vial.

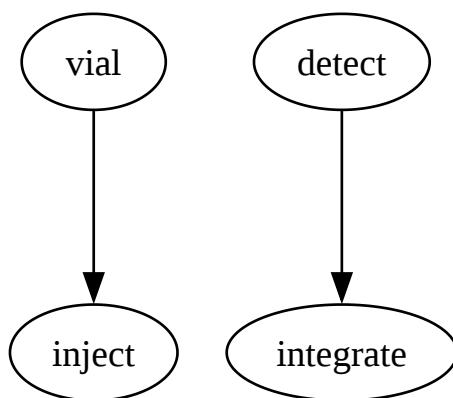
4. GC-FID Instrumentation and Conditions

- Column: Capillary column suitable for amine analysis (e.g., base-deactivated, PEG-phase). [6]
- Carrier Gas: Helium or Hydrogen.[4]

- Inlet: Split/splitless injector, operated in splitless mode.[6]
- Temperatures:
 - Inlet: 250°C
 - Detector (FID): 300°C
 - Oven Program: Initial 80°C (hold 1 min), ramp at 20°C/min to 280°C (hold 5 min).[8]
- Injection Volume: 1 μ L.

5. Data Analysis

- Construct a calibration curve by plotting the peak area of the cyclohexylamine standard against its concentration.
- Determine the concentration of cyclohexylamine in the sample from the calibration curve.
- Calculate the concentration of **cyclohexylamine carbonate** in the original sample using the molecular weights.



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Caption: Workflow for HPLC-FLD quantification of cyclohexylamine.

Section 2: Quantification of the Carbonate Moiety

An alternative approach is to quantify the carbonate anion. Acid-base titration is a classical and cost-effective method for this purpose.

Method 3: Acid-Base Titration

Application Note

The carbonate content can be determined by titration with a standardized strong acid, such as hydrochloric acid (HCl). [9] The titration involves two equivalence points: the first corresponds to the conversion of carbonate (CO_3^{2-}) to bicarbonate (HCO_3^-), and the second corresponds to the conversion of bicarbonate to carbonic acid (H_2CO_3). [10] Using an indicator like bromocresol green, which changes color around the second equivalence point (pH ~4), allows for the determination of the total carbonate content. [9] To improve the sharpness of the endpoint, the solution can be briefly boiled near the endpoint to drive off dissolved CO_2 . [9] Experimental Protocol: Titration of Carbonate

This protocol is based on standard acid-base titration procedures for carbonate. [9][11] 1. Reagents and Materials

- **Cyclohexylamine carbonate** sample
- Hydrochloric acid (HCl), 0.1 M standardized solution
- Bromocresol green indicator solution
- Deionized water
- 50 mL burette, 250 mL Erlenmeyer flasks, magnetic stirrer

2. Sample Preparation

- Accurately weigh an appropriate amount of the **cyclohexylamine carbonate** sample (e.g., 0.3-0.4 g) into a 250 mL Erlenmeyer flask. [11]* Dissolve the sample in approximately 100 mL of deionized water.

3. Titration Procedure

- Add 3-4 drops of bromocresol green indicator to the sample solution. The solution should be blue. [9]* Fill a clean, rinsed 50 mL burette with the standardized 0.1 M HCl solution and record the initial volume.
- Titrate the sample solution with the HCl, swirling the flask constantly.
- Continue the titration until the solution color changes from blue to an intermediate green. [9]* (Optional but Recommended): Gently boil the solution for 2-3 minutes. This will expel dissolved CO₂, and the color should revert to blue. Cool the flask to room temperature. [9]* Continue titrating dropwise until a sharp color change to green or yellow-green (the endpoint) is achieved and persists for at least 30 seconds.
- Record the final burette volume.
- Perform the titration in triplicate.

4. Calculations

- Calculate the volume of HCl used (V_{HCl}).
- Calculate the moles of HCl used: moles HCl = M_{HCl} × V_{HCl}.
- The stoichiometry of the reaction to the second endpoint is: 2 HCl + CO₃²⁻ → H₂CO₃ + 2 Cl⁻.
- Calculate the moles of carbonate: moles CO₃²⁻ = moles HCl / 2.
- Calculate the mass of carbonate in the sample: mass CO₃²⁻ = moles CO₃²⁻ × Molar Mass of CO₃²⁻.
- Calculate the percentage of carbonate in the original sample, and from this, the purity of **cyclohexylamine carbonate**.

Workflow for Carbonate Titration



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Caption: Workflow for quantification of carbonate by acid-base titration.

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